molecular formula C21H15Cl2N3O5 B4077821 2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide

2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide

Cat. No. B4077821
M. Wt: 460.3 g/mol
InChI Key: BGJARJZKBXISNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide, commonly known as CB-308, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CB-308 belongs to the family of benzamide derivatives and has been studied extensively for its anti-cancer properties.

Mechanism of Action

The mechanism of action of CB-308 is not fully understood. However, studies have suggested that CB-308 inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Topoisomerases are enzymes that are involved in DNA replication and transcription, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
CB-308 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents their proliferation. CB-308 has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, CB-308 has been found to inhibit the activity of certain signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

CB-308 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. CB-308 has also been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, CB-308 has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to identify its molecular targets. Additionally, CB-308 has not been tested extensively in animal models, and its efficacy and safety in vivo are not known.

Future Directions

CB-308 has several potential future directions. It can be further studied for its anti-cancer properties and can be developed into a potential therapeutic agent for cancer treatment. CB-308 can also be studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, CB-308 can be studied for its potential use in other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to identify the molecular targets of CB-308 and to understand its mechanism of action in detail.

Scientific Research Applications

CB-308 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. CB-308 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, CB-308 has been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.

properties

IUPAC Name

2-chloro-N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O5/c1-31-19-10-12(24-20(27)15-8-7-13(26(29)30)11-17(15)23)6-9-18(19)25-21(28)14-4-2-3-5-16(14)22/h2-11H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJARJZKBXISNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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